N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

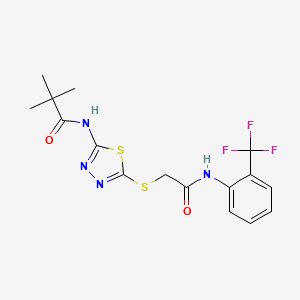

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a 1,3,4-thiadiazole derivative featuring a pivalamide group at the 2-position and a 2-oxoethylthio moiety at the 5-position. The latter is further substituted with a 2-(trifluoromethyl)phenylamino group. The 1,3,4-thiadiazole core is a pharmacophoric motif known for its role in enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

2,2-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2S2/c1-15(2,3)12(25)21-13-22-23-14(27-13)26-8-11(24)20-10-7-5-4-6-9(10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYWTBBCKOVLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is DNA, specifically the minor groove of the DNA duplex. This interaction with DNA suggests that the compound may have potential applications in the treatment of diseases that involve DNA, such as cancer.

Mode of Action

The compound interacts with its target, the DNA duplex, by binding within the minor groove. This binding results in the formation of a stable complex through a process known as static quenching. The compound’s strong binding affinity for double-helical DNA, particularly within the minor groove, is a key aspect of its mode of action.

Pharmacokinetics

Its strong binding affinity for dna suggests that it may have good bioavailability at the cellular level.

Result of Action

The compound’s interaction with DNA, specifically its binding within the minor groove of the DNA duplex, results in the formation of a stable complex. This interaction could potentially interfere with processes such as DNA replication and transcription, thereby exerting a therapeutic effect.

Scientific Research Applications

Structural Formula

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The incorporation of the thiadiazole ring in N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has been shown to exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Potential

Research indicates that thiadiazole derivatives can possess anticancer properties. The compound has been explored for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Studies have shown that related thiadiazole compounds exhibit cytotoxic effects against different cancer cell lines .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory activities. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Antiviral Properties

Some studies suggest that thiadiazole compounds could exhibit antiviral activities by interfering with viral replication processes. This area remains under investigation but presents a promising avenue for future research .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the thiadiazole ring.

- Introduction of the trifluoromethyl group.

- Coupling reactions to attach the pivalamide moiety.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The compound exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Key Inferences

- Trifluoromethyl vs. Methyl/Chloro : The target compound’s trifluoromethyl group offers superior electronic and steric properties for target engagement compared to methyl (Compound 7) or chloro (Compound I) derivatives .

- Amide Bulk : Pivalamide’s tert-butyl group likely extends half-life relative to acetamide (Compound 4.1) or benzamide derivatives .

Q & A

Q. What conceptual frameworks guide the design of analogs with enhanced solubility?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the pivalamide group with polar moieties (e.g., PEG chains) while retaining thiadiazole-thioether pharmacophores .

- LogP Optimization : Use Hansen solubility parameters to select co-solvents (e.g., DMSO:water mixtures) for formulation .

Characterization & Validation

Q. What advanced techniques confirm the compound’s solid-state conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–S = 1.74 Å) and dihedral angles to validate computational models .

- PXRD : Compare experimental and simulated patterns to detect polymorphic forms .

Q. How can LC-MS/MS improve purity assessment compared to traditional TLC?

- Methodological Answer :

- High-Resolution MS : Detect trace impurities (e.g., dehalogenated byproducts) with ppm accuracy .

- HPLC-DAD : Quantify residual solvents (e.g., ethanol) using C18 columns and gradient elution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.